Proroxan

Motion sickness Vestibular disorders Alpha-blockers

Proroxan is a non-selective alpha-adrenergic antagonist with a dual peripheral-central action, uniquely indicated for research on diencephalic disorders, alcohol/opioid withdrawal, and motion sickness studies. Unlike purely peripheral vasodilators, it modulates central hypothalamic activity, preventing hypertensive crises and improving cerebral bioelectrical parameters. Choose Proroxan for its favorable tolerability and unique CNS-penetrant profile, which is not replicated by other alpha-blockers or antihistamines.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
CAS No. 33743-96-3
Cat. No. B1204737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProroxan
CAS33743-96-3
Synonymsomega-(3'-phenyl-1'-pyrrolidinyl)-6-propionylbenzo(1,4)dioxan
piroxan
pirroksan
pirroxan
proroxan
proroxan hydrochloride
pyroxan
pyrroxan
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2
InChIKeyGZIISXIDAZYOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proroxan (CAS 33743-96-3): A Non-Selective Alpha-Adrenergic Blocker with Distinct Clinical Differentiation


Proroxan (INN; also known as pyrroxane and pirroksan) is a synthetic, non-selective alpha-adrenergic receptor antagonist [1]. It blocks both postsynaptic α1- and presynaptic α2-adrenoreceptors, exerting peripheral and central actions, including within hypothalamic structures [2]. Developed in the 1970s, proroxan is used clinically for hypertensive crises, Ménière's disease, motion sickness, allergic dermatitis, and alcohol/opioid withdrawal [1]. Its unique profile stems from a combination of central and peripheral alpha-blockade, differentiating it from purely peripheral vasodilators and sedating antihistamines [2].

Why Proroxan Cannot Be Replaced by Generic Alpha-Blockers or Antihistamines: A Case for Targeted Procurement


Proroxan's differentiation is not based on superior potency as an alpha-blocker; in fact, phentolamine exhibits stronger α-adrenoblockade [1]. Instead, its unique clinical utility arises from a dual peripheral-central action and a favorable tolerability profile that is not replicated by in-class compounds [2]. Substitution with other non-selective alpha-blockers (e.g., phentolamine) introduces significant cardiovascular liability and lacks central efficacy for diencephalic and withdrawal syndromes, while replacement with antihistamines (e.g., dimenhydrinate) fails to address the statokinetic components of motion sickness [3]. These fundamental mechanistic and outcome differences render generic interchange scientifically and clinically unsound [1].

Proroxan's Quantitative Differentiation: A Comparative Evidence Guide for Scientific Selection


Motion Sickness Prophylaxis: Proroxan Exhibits Comparable Overall Efficacy to Dimenhydrinate but Targets Statokinetic (Somatic) Symptoms, Not Vegetative Ones

In a human study comparing proroxan (pyrroxan) to dimenhydrinate under maximal and submaximal statokinetic load, the two drugs exhibited approximately equal anti-seasick action [1]. However, proroxan primarily decreased statokinetic (somatic) manifestations (dizziness, defensive movements, nystagmus), whereas dimenhydrinate mostly abolished vegetative manifestations (hyperhydrosis, nausea, vomiting, fever sensation) [1]. Proroxan was somewhat more effective in increasing vestibular stability in subjects with inherently high and medium stability, while dimenhydrinate was also effective in those with low resistance to seasickness [1].

Motion sickness Vestibular disorders Alpha-blockers

Anxiety Reduction: Proroxan Augments Escitalopram Therapy with Superior Somatic Symptom Control vs. Placebo

In a 2023 double-blind randomized placebo-controlled trial of 100 patients with generalized anxiety disorder, the addition of proroxan (15 mg TID) to escitalopram therapy led to more pronounced improvements across multiple psychometric scales compared to escitalopram + placebo [1]. Specifically, the proroxan group showed a more significant reduction in anxiety on the HAM-A scale, more pronounced improvement on the CGI-I scale (particularly in the first week), and a more significant decrease in the SCL-90-R SOM scale (somatic manifestations of anxiety) [1]. Notably, proroxan demonstrated an absence of sedative effect and good tolerability without withdrawal syndrome [1].

Generalized anxiety disorder Autonomic dysfunction Alpha-blockers

Hypertensive Crisis Prevention: Proroxan Reduces Crisis Frequency and Improves Cerebral Bioelectrical Parameters vs. Baseline

In a 1982 study of 35 hypertensive patients with frequent crises, a course of proroxan (pyrroxan) prevented the development of hypertensive crises and improved cerebral bioelectrical parameters (as assessed by BFA EEG qualitative and quantitative analysis) in the majority of patients [1]. The study used a course application of placebo as a control [1]. Quantitative baseline data are not reported in the abstract, but the effect was observed in most patients, indicating a consistent preventive benefit relative to the untreated baseline state [1].

Hypertension Cerebral hemodynamics Alpha-blockers

Mechanistic Differentiation: Proroxan's Combined Peripheral and Central Alpha-Blockade Provides Unique Efficacy in Diencephalic and Withdrawal Syndromes

Unlike classic alpha-blockers such as phentolamine and phenoxybenzamine which exert primarily peripheral vasodilatory effects, proroxan acts on both peripheral and central adrenoceptors, including those in the posterior hypothalamus [1]. This dual action is critical for its established clinical positioning: proroxan is uniquely indicated for diencephalic disorders with vegetative crises (sympathoadrenal type), as well as for alcohol and opioid withdrawal syndromes [1], applications where purely peripheral alpha-blockers have no demonstrated efficacy.

Diencephalic disorders Withdrawal syndromes Central alpha-blockade

High-Yield Research and Clinical Application Scenarios for Proroxan (CAS 33743-96-3) Based on Verified Evidence


Motion Sickness Prophylaxis Studies Targeting Statokinetic Symptom Profiles

Investigators evaluating motion sickness countermeasures should consider proroxan for protocols focusing on statokinetic (somatic) endpoints (dizziness, nystagmus) rather than vegetative symptoms. Its comparable overall efficacy to dimenhydrinate but distinct symptom profile makes it a valuable comparator for mechanistic studies of vestibular-autonomic interactions [1].

Augmentation of SSRI Therapy in Generalized Anxiety Disorder with Somatic Symptom Focus

Proroxan is an evidence-based adjunct to escitalopram for generalized anxiety disorder, particularly for patients with prominent somatic autonomic symptoms. Its lack of sedation and favorable tolerability profile support its use in clinical trials exploring non-benzodiazepine anxiolytic augmentation strategies [1].

Prophylactic Treatment of Hypertensive Crises and Diencephalic Autonomic Storms

Proroxan should be considered for clinical studies investigating prophylactic anticrisis therapy in hypertension, especially in patients with diencephalic (hypothalamic) instability. The evidence for crisis prevention and cerebral bioelectrical improvement positions it uniquely among alpha-blockers for this niche indication [1].

Central Alpha-Adrenergic Modulation in Alcohol and Opioid Withdrawal Syndromes

Given its established central alpha-blocking action and documented use in withdrawal syndromes, proroxan is a candidate for preclinical and clinical research into noradrenergic mechanisms of addiction and withdrawal. It provides a tool to probe central alpha-adrenoceptor contributions to withdrawal symptomatology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proroxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.